molecular formula C13H14FNO2 B6237455 tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate CAS No. 2354203-12-4

tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate

Cat. No. B6237455
CAS RN: 2354203-12-4
M. Wt: 235.3
InChI Key:
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Description

Tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate, also known as TBEC or N-(2-ethynyl-5-fluorophenyl)-N-tert-butylcarbamate, is an organic compound used in various scientific research applications, such as drug development and synthesis. TBEC is a versatile compound that can be used as a building block for synthesizing other compounds, as well as a reagent for various reactions. In

Scientific Research Applications

Tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate has a wide range of applications in scientific research, including drug development, synthesis, and reaction mechanisms. It has been used to synthesize a variety of compounds, including drugs, peptides, and other organic molecules. This compound has also been used as a reagent in various reactions, such as the Claisen rearrangement and the Wittig reaction. In addition, this compound has been used to study the mechanism of action of various drugs and biological compounds.

Mechanism of Action

Tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate has a variety of mechanisms of action, depending on its application. For example, when used as a reagent, this compound can act as a nucleophile, attacking electrophilic centers in organic molecules. When used to synthesize drugs, this compound can act as a catalyst, promoting the formation of the desired product. In addition, this compound can act as a ligand, binding to metal ions to form complexes.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various drugs and biological compounds. For example, this compound has been used to study the effects of various drugs on the nervous system, as well as the effects of various hormones on the body. This compound has also been used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the metabolism.

Advantages and Limitations for Lab Experiments

Tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate has several advantages for use in lab experiments. For example, this compound is a versatile compound that can be used as a building block for synthesizing other compounds, as well as a reagent for various reactions. In addition, this compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. However, this compound is not without its limitations. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, this compound is toxic and should be handled with care.

Future Directions

The use of tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate in scientific research is expected to continue to expand in the future. For example, this compound could be used to study the effects of various compounds on the cardiovascular system, as well as the effects of various compounds on the endocrine system. In addition, this compound could be used to study the effects of various compounds on the immune system, as well as the effects of various compounds on the metabolism. Finally, this compound could be used to study the effects of various compounds on the nervous system, as well as the effects of various compounds on the reproductive system.

Synthesis Methods

Tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate can be synthesized using a variety of methods, including the Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide and a Grignard reagent to form an alkane. In the Wittig reaction, an alkyl halide is reacted with a phosphonium salt to form an alkene. Both reactions can be used to synthesize this compound from ethynyl bromide and tert-butyl bromide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(2-ethynyl-5-fluorophenyl)carbamate involves the reaction of tert-butyl N-(2-bromo-5-fluorophenyl)carbamate with acetylene in the presence of a palladium catalyst.", "Starting Materials": [ "tert-butyl N-(2-bromo-5-fluorophenyl)carbamate", "acetylene", "palladium catalyst" ], "Reaction": [ "Add tert-butyl N-(2-bromo-5-fluorophenyl)carbamate and acetylene to a reaction vessel", "Add palladium catalyst to the reaction vessel", "Heat the reaction mixture to 80-100°C and stir for several hours", "Cool the reaction mixture and filter off the palladium catalyst", "Purify the product by recrystallization or column chromatography" ] }

CAS RN

2354203-12-4

Molecular Formula

C13H14FNO2

Molecular Weight

235.3

Purity

95

Origin of Product

United States

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